molecular formula C18H16BrClN2O3 B2853859 5-bromo-2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941933-49-9

5-bromo-2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2853859
CAS No.: 941933-49-9
M. Wt: 423.69
InChI Key: MFIVSOANXQIZOH-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS 941933-49-9) is a high-purity benzamide derivative offered for scientific research. With a molecular formula of C18H16BrClN2O3 and a molecular weight of 423.69 g/mol, this compound serves as a versatile building block in organic synthesis and medicinal chemistry . Its structure, featuring a benzamide core substituted with bromo and chloro groups, and conjugated to a 3-methoxy-4-(2-oxopyrrolidin-1-yl)aniline moiety, makes it a candidate for developing pharmacologically active molecules . Compounds within this structural class have demonstrated significant research value in enzyme inhibition studies and have been investigated as potential inhibitors of molecular targets like BACE1, which is relevant in the context of Alzheimer's disease research . The presence of the 2-oxopyrrolidinyl group is a key feature known to enhance binding affinity in such interactions . Preliminary in vitro assays on analogous compounds suggest potential for inhibiting cell proliferation, indicating possible applications in oncology research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-bromo-2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrClN2O3/c1-25-16-10-12(5-7-15(16)22-8-2-3-17(22)23)21-18(24)13-9-11(19)4-6-14(13)20/h4-7,9-10H,2-3,8H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIVSOANXQIZOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

  • Bromination and Chlorination: : The introduction of bromine and chlorine atoms into the benzamide core is achieved through electrophilic aromatic substitution reactions. This step requires the use of bromine (Br2) and chlorine (Cl2) as reagents, often in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).

  • Methoxylation: : The methoxy group is introduced through a nucleophilic substitution reaction using methanol (CH3OH) and a suitable base like sodium methoxide (NaOCH3).

  • Oxopyrrolidinylation: : The oxopyrrolidinyl group is incorporated via a condensation reaction with a pyrrolidinone derivative. This step may require the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key considerations include the selection of efficient catalysts, reaction conditions, and purification methods to ensure the desired product’s quality and purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.

  • Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

  • Substitution: : The halogen atoms (bromine and chlorine) in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium cyanide (KCN).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

5-bromo-2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide has been investigated for its potential therapeutic effects, particularly in the following areas:

  • Anti-inflammatory Properties : Preliminary studies suggest that compounds with similar structures may exhibit anti-inflammatory effects. Research is ongoing to evaluate the specific pathways through which this compound may exert such effects.
  • Analgesic Activity : The compound's design aligns with pharmacophore models aimed at optimizing analgesic effects, making it a candidate for further exploration in pain management therapies.
  • Anticancer Potential : Initial findings indicate that this compound could interact with specific protein targets involved in cancer pathways. Ongoing research aims to elucidate these interactions and their implications for cancer treatment.

Interaction Studies

Research involving 5-bromo-2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide focuses on its binding affinity to various receptors or enzymes. These studies are essential for understanding the mechanisms by which this compound may exert its biological effects. For instance, investigations are being conducted to assess its potential interactions with:

  • Protein Kinases : These enzymes play critical roles in cell signaling pathways associated with cancer and other diseases.
  • Receptors Involved in Neurotransmission : Given the oxopyrrolidinyl group, there is interest in exploring its effects on neurotransmitter systems, which could have implications for neurological disorders.

Case Study 1: Anti-inflammatory Activity

In a study assessing the anti-inflammatory properties of related compounds, researchers found that derivatives of benzamide exhibited significant inhibition of pro-inflammatory cytokines. The specific role of the bromine and chlorine substitutions in enhancing anti-inflammatory activity remains a focus of ongoing studies.

Case Study 2: Anticancer Mechanisms

Another study explored the anticancer potential of compounds similar to 5-bromo-2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide. Results indicated that these compounds could induce apoptosis in cancer cell lines through modulation of signaling pathways related to cell survival and proliferation.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activities, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name (CAS or Reference) Molecular Formula Molecular Weight (g/mol) Benzamide Substituents N-Substituent Group Key Functional Features
Target Compound C₁₈H₁₅BrClN₂O₃ 422.35 5-Bromo, 2-Chloro 3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl Bromo, Chloro, Methoxy, Pyrrolidinone
5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide C₁₄H₁₁BrFNO₂ 324.14 5-Bromo, 2-Fluoro 2-Methoxyphenyl Fluoro, Methoxy
4-Bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide C₂₂H₁₅BrNO₃ 437.27 4-Bromo 4-Oxo-2-phenyl-4H-chromen-6-yl Chromenone, Bromo
5-Bromo-2-chloro-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide C₂₀H₁₂BrCl₂N₂O₂ 466.14 5-Bromo, 2-Chloro 2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl Benzoxazole, Chloro

Key Findings

Halogen Substitution Patterns :

  • The target compound and the benzoxazole derivative share bromo and chloro substituents, which may increase lipophilicity (logP) compared to the fluoro analog . However, fluorine’s electronegativity could enhance dipole interactions in biological systems.

In contrast, the chromenone substituent in is a rigid, planar system that may enhance π-stacking but reduce membrane permeability.

Heterocyclic vs. Aromatic Substitutents: The benzoxazole group in is electron-deficient, favoring interactions with aromatic residues in proteins. Conversely, the target compound’s pyrrolidinone-phenyl group offers flexibility and hydrogen-bond donor/acceptor sites, which could improve target selectivity.

The chromenone derivative (437 g/mol) may face similar issues, whereas the smaller fluoro analog (324 g/mol) could exhibit better absorption.

Implications for Research and Development

  • Medicinal Chemistry: The pyrrolidinone group in the target compound may optimize binding to enzymes or receptors requiring polar interactions, such as kinases or GPCRs.
  • Materials Science : Halogen substituents could enhance thermal stability, making the compound a candidate for optoelectronic applications.
  • Synthetic Challenges: The multi-step synthesis required for the pyrrolidinone-phenyl group may complicate large-scale production compared to simpler analogs.

Biological Activity

5-Bromo-2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of the compound, summarizing its mechanisms, effects on various biological systems, and relevant research findings.

  • Molecular Formula : C₁₅H₁₃BrClN₃O₃
  • Molecular Weight : 430.7 g/mol
  • CAS Number : 2308309-36-4

The biological activity of 5-bromo-2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is primarily attributed to its interaction with specific biological targets. Research indicates that this compound may act as an inhibitor of certain enzymes or receptors involved in disease pathways.

Enzyme Inhibition

Studies suggest that the compound exhibits inhibitory effects on various enzymes linked to metabolic processes. For instance, it has been shown to affect nicotinamide adenine dinucleotide kinase (NADK), which plays a crucial role in cellular metabolism and proliferation .

Biological Activities

The biological activities of this compound have been explored in several studies, highlighting its potential therapeutic applications.

Anticancer Activity

Research indicates that derivatives of this compound may exhibit anticancer properties. For example, related benzamide compounds have demonstrated significant inhibition of cell proliferation in cancer cell lines such as TK-10 and HT-29 .

Antimicrobial Effects

In vitro studies have shown that 5-bromo-2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide possesses antimicrobial activity against various pathogens. The compound's effectiveness varies depending on the specific strain tested, suggesting a need for further optimization and testing .

Case Studies and Research Findings

StudyFindings
Orban et al. (2016)Identified structural moieties that enhance metabolic stability and activity against Trypanosoma brucei, indicating potential for antiparasitic applications .
Liu et al. (2015)Demonstrated that benzamide derivatives can exhibit potent antibacterial and anti-inflammatory activities, supporting further exploration of 5-bromo derivatives .
Zhang et al. (2022)Discussed the synthesis of related compounds for use as SGLT2 inhibitors, underscoring the therapeutic potential in diabetes management .

Toxicity Studies

Toxicity assessments are critical for evaluating the safety profile of new compounds. In studies involving zebrafish embryos, certain derivatives were shown to have low toxicity levels, suggesting that 5-bromo derivatives could be safe for further development .

Q & A

Q. What are the standard synthesis protocols for 5-bromo-2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide?

The synthesis typically involves multi-step reactions starting with functionalized benzamide precursors. Key steps include:

  • Halogenation : Bromine and chlorine substituents are introduced via electrophilic aromatic substitution or coupling reactions using reagents like N-bromosuccinimide (NBS) or chlorinating agents.
  • Amide Bond Formation : Coupling the halogenated benzoyl chloride with the substituted aniline derivative (e.g., 3-methoxy-4-(2-oxopyrrolidin-1-yl)aniline) using a base such as potassium carbonate in DMF at elevated temperatures .
  • Purity Control : High-performance liquid chromatography (HPLC) is employed post-synthesis to ensure purity (>95%) .

Q. What analytical techniques are recommended for characterizing this compound?

  • Spectroscopy :
    • NMR (¹H, ¹³C, and 2D experiments) to confirm substituent positions and molecular connectivity.
    • IR Spectroscopy to identify functional groups like amide C=O stretches (~1650 cm⁻¹) and pyrrolidinone bands .
  • Chromatography : HPLC with UV detection for purity assessment .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns .

Q. How can researchers screen this compound for preliminary biological activity?

  • In Vitro Assays : Use cell-based models (e.g., cancer cell lines) to evaluate cytotoxicity or enzyme inhibition (e.g., kinases, proteases).
  • Target Binding Studies : Surface plasmon resonance (SPR) or fluorescence polarization assays to assess interactions with biological targets suggested by its structural motifs (e.g., bromine for halogen bonding, pyrrolidinone for hydrogen bonding) .

Advanced Research Questions

Q. How can low yields in the final coupling step be optimized?

Low yields often arise from steric hindrance or side reactions. Mitigation strategies include:

  • Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig coupling if aryl halides are involved .
  • Solvent Optimization : Replace DMF with less polar solvents (e.g., THF) to reduce byproduct formation.
  • Temperature/Time Adjustments : Gradual heating (60–80°C) and extended reaction times (24–48 hours) to improve conversion .

Q. How should conflicting spectroscopic data (e.g., NMR vs. IR) be resolved?

  • Cross-Validation : Compare results with computational simulations (e.g., DFT for NMR chemical shifts) or reference data from authoritative databases like NIST .
  • Sample Purity : Re-run HPLC to check for impurities affecting spectral clarity .
  • Advanced Techniques : Use heteronuclear correlation experiments (HSQC, HMBC) to resolve ambiguous peak assignments in complex NMR spectra .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Structural Modifications : Synthesize analogs by replacing the pyrrolidinone group with other heterocycles (e.g., piperidone) or varying halogen positions.
  • Biological Testing : Compare IC₅₀ values across analogs to identify critical pharmacophores.
  • Computational Modeling : Docking studies to predict binding modes with target proteins (e.g., kinases) .

Q. How can environmental impact assessments be designed for this compound?

  • Degradation Studies : Investigate hydrolysis/photolysis rates under controlled conditions (pH, UV exposure) .
  • Ecotoxicology : Use model organisms (e.g., Daphnia magna) to assess acute toxicity and bioaccumulation potential.
  • Analytical Monitoring : LC-MS/MS to detect trace residues in environmental samples .

Q. What methodologies ensure data reproducibility across different labs?

  • Standardized Protocols : Adopt reaction conditions and analytical parameters from peer-reviewed studies (e.g., solvent ratios, NMR acquisition times) .
  • Reference Materials : Use NIST-certified standards for instrument calibration .
  • Collaborative Validation : Share raw data (e.g., NMR FID files) via open-access platforms for independent verification .

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